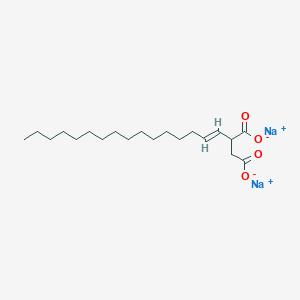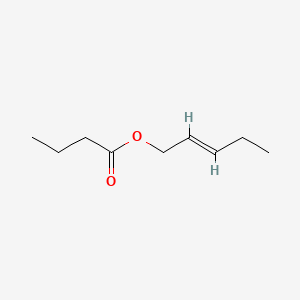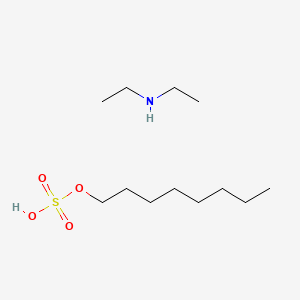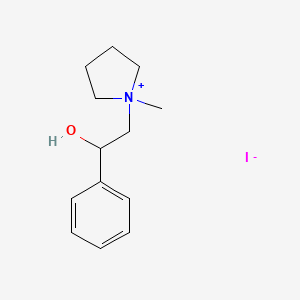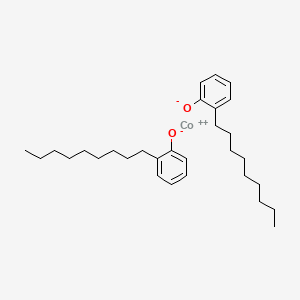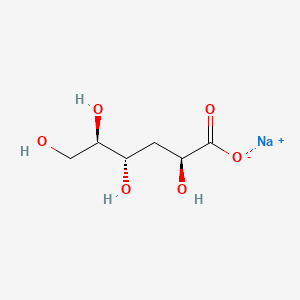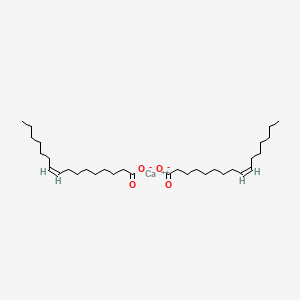
Calcium (Z)-hexadec-9-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Calcium (Z)-hexadec-9-enoate, also known as calcium oleate, is a calcium salt of oleic acid. Oleic acid is a monounsaturated fatty acid commonly found in various animal and vegetable fats and oils. Calcium oleate is used in various industrial applications, including as a lubricant, a surfactant, and an emulsifying agent.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Calcium (Z)-hexadec-9-enoate can be synthesized through the reaction of oleic acid with calcium hydroxide. The reaction typically involves heating oleic acid and calcium hydroxide in a suitable solvent, such as ethanol or water, to form calcium oleate and water as a byproduct. The reaction can be represented as follows:
2C18H34O2+Ca(OH)2→(C18H33O2)2Ca+2H2O
Industrial Production Methods
In industrial settings, this compound is produced by reacting oleic acid with calcium oxide or calcium hydroxide in large reactors. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product. The resulting calcium oleate is then purified through filtration and drying processes to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Calcium (Z)-hexadec-9-enoate undergoes various chemical reactions, including:
Oxidation: Calcium oleate can be oxidized to form peroxides and other oxidation products.
Reduction: Reduction reactions can convert calcium oleate back to oleic acid and calcium.
Substitution: Calcium oleate can participate in substitution reactions where the oleate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.
Substitution: Various reagents, including halogens and acids, can facilitate substitution reactions.
Major Products Formed
Oxidation: Peroxides and other oxidized derivatives.
Reduction: Oleic acid and calcium.
Substitution: Substituted oleate derivatives.
Aplicaciones Científicas De Investigación
Calcium (Z)-hexadec-9-enoate has several scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Studied for its role in cell membrane structure and function due to its fatty acid component.
Medicine: Investigated for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Utilized as a lubricant, corrosion inhibitor, and stabilizer in various industrial processes.
Mecanismo De Acción
The mechanism of action of calcium (Z)-hexadec-9-enoate involves its interaction with cell membranes and proteins. The oleate component can integrate into lipid bilayers, affecting membrane fluidity and permeability. Calcium ions can interact with various cellular proteins, influencing signal transduction pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Calcium stearate: Another calcium salt of a fatty acid, used as a lubricant and stabilizer.
Calcium palmitate: Similar in structure and function, used in cosmetics and pharmaceuticals.
Calcium linoleate: A calcium salt of linoleic acid, used in coatings and as a drying agent.
Uniqueness
Calcium (Z)-hexadec-9-enoate is unique due to its specific fatty acid component, oleic acid, which imparts distinct properties such as higher unsaturation compared to stearate and palmitate. This higher unsaturation can influence its reactivity and applications in various fields.
Propiedades
Número CAS |
67627-68-3 |
|---|---|
Fórmula molecular |
C32H58CaO4 |
Peso molecular |
546.9 g/mol |
Nombre IUPAC |
calcium;(Z)-hexadec-9-enoate |
InChI |
InChI=1S/2C16H30O2.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2*7-8H,2-6,9-15H2,1H3,(H,17,18);/q;;+2/p-2/b2*8-7-; |
Clave InChI |
UPDJPSZNDASPIT-ATMONBRVSA-L |
SMILES isomérico |
CCCCCC/C=C\CCCCCCCC(=O)[O-].CCCCCC/C=C\CCCCCCCC(=O)[O-].[Ca+2] |
SMILES canónico |
CCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCC=CCCCCCCCC(=O)[O-].[Ca+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


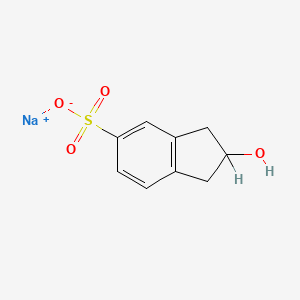

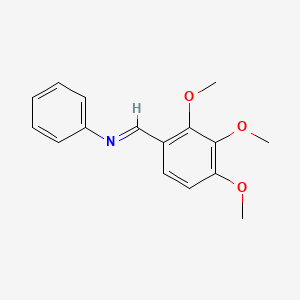
![1-(4-Bromophenyl)-2-[(2-phenylethyl)amino]ethan-1-one](/img/structure/B12643263.png)

